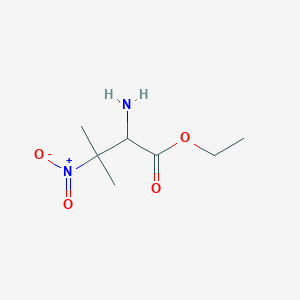

Ethyl 2-amino-3-methyl-3-nitrobutanoate

Description

Properties

Molecular Formula |

C7H14N2O4 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

ethyl 2-amino-3-methyl-3-nitrobutanoate |

InChI |

InChI=1S/C7H14N2O4/c1-4-13-6(10)5(8)7(2,3)9(11)12/h5H,4,8H2,1-3H3 |

InChI Key |

VRVIJVZNTASOJI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C)(C)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with a nitro-substituted precursor that contains a methyl group at the 3-position of the butanoate chain. The methyl and nitro groups are introduced through nitration and alkylation reactions on suitable aromatic or aliphatic substrates, depending on the synthetic route chosen.

Formation of Ethyl Ester Intermediate

The carboxyl group is esterified with ethanol to form the ethyl ester derivative. This esterification is typically conducted under reflux conditions with an acid catalyst, such as sulfuric acid or an alternative dehydrating agent, to promote ester formation. The reaction conditions are optimized to maximize yield and purity.

Curtius Rearrangement for Amino Group Introduction

The critical transformation in the synthesis is the Curtius rearrangement, which converts an acyl azide intermediate into an isocyanate, which subsequently hydrolyzes to the amino compound.

- Stepwise process:

- Conversion of the ethyl ester carboxyl group to an acyl chloride using reagents like sulfur oxychloride (SOCl₂) in a solvent such as chloroform.

- Reaction of the acyl chloride with sodium azide in the presence of a polar aprotic solvent (e.g., dimethylformamide) to form the acyl azide.

- Thermal rearrangement of the acyl azide to the isocyanate intermediate.

- Hydrolysis of the isocyanate in aqueous media to yield the amino ester.

This method is favored for its high yield (up to 95% in related compounds) and environmental advantages compared to traditional amination techniques.

Hydrolysis and Purification

After the Curtius rearrangement, the amino ester is often subjected to hydrolysis under alkaline conditions (e.g., sodium hydroxide solution at 75–80°C) to remove any residual ester groups or to adjust the compound's functionalization state. The reaction is monitored by chromatographic methods to ensure completion.

The final product is isolated by acidification (pH adjustment to 2–4 with hydrochloric acid), followed by crystallization and filtration to obtain high-purity Ethyl 2-amino-3-methyl-3-nitrobutanoate.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Esterification | 3-methyl-3-nitrobutanoic acid + ethanol + H₂SO₄ | 65–80 | 12–24 | Reflux, removal of water |

| Acyl Chloride Formation | Sulfur oxychloride + chloroform | 55–65 | 5–8 | Formation of acyl chloride |

| Acyl Azide Formation | Sodium azide + DMF | 25–35 | 1–3 | Formation of acyl azide |

| Curtius Rearrangement | Thermal rearrangement + hydrolysis | Ambient to 80 | 2–4 | Hydrolysis to amino ester |

| Hydrolysis & Crystallization | NaOH solution + acidification | 75–80 | 2–4 | Final purification |

Research Findings and Advantages

Yield and Purity: The Curtius rearrangement-based synthesis yields this compound with purity exceeding 99% and yields up to 95% in related analogs, demonstrating excellent efficiency.

Scalability: The method is suitable for industrial scale-up due to mild reaction conditions and relatively safe reagents, with careful control of temperature and stoichiometry.

Environmental Impact: Using solvents like chloroform and avoiding excessive use of sulfuric acid or other harsh acids reduces environmental pollution and waste generation compared to older nitration and amination methods.

Stereochemistry: The synthesis preserves stereochemical integrity at the chiral center, which is critical for applications in asymmetric synthesis and pharmaceutical intermediates.

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Esterification | Ethanol, sulfuric acid, reflux | Ethyl ester of nitro-methylbutanoic acid |

| 2 | Conversion to Acyl Chloride | Sulfur oxychloride, chloroform | Acyl chloride intermediate |

| 3 | Formation of Acyl Azide | Sodium azide, DMF | Acyl azide intermediate |

| 4 | Curtius Rearrangement & Hydrolysis | Heat, aqueous work-up | This compound |

| 5 | Purification & Crystallization | NaOH hydrolysis, acidification, crystallization | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-methyl-3-nitrobutanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: Ethyl 2-amino-3-methylbutanoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Ethyl 2-nitroso-3-methyl-3-nitrobutanoate or ethyl 2-nitro-3-methyl-3-nitrobutanoate.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-3-methyl-3-nitrobutanoate has a molecular formula of and a molecular weight of approximately 174.20 g/mol. The compound features an ethyl ester, an amino group, and a nitro group, which contribute to its reactivity and utility in synthetic chemistry.

Pharmaceutical Applications

-

Drug Synthesis :

- This compound serves as a building block for synthesizing various pharmaceutical compounds. Its structure allows it to participate in several chemical reactions, including nucleophilic substitutions and cross-coupling reactions such as the Suzuki–Miyaura reaction, which is essential for forming carbon-carbon bonds in drug development.

- Nitric Oxide Donors :

- Topical Formulations :

Chemical Synthesis Applications

-

Intermediate in Organic Synthesis :

- The compound acts as an intermediate in the synthesis of more complex molecules, particularly those containing amino and nitro functionalities. Its ability to undergo various transformations makes it a valuable reagent in synthetic organic chemistry.

-

Reactivity Studies :

- Interaction studies have shown that this compound can engage in diverse chemical reactions, making it useful for exploring new synthetic pathways and developing novel chemical entities.

Data Table: Summary of Applications

Case Study 1: Nitric Oxide Donor Research

A study focused on the effects of a topical gel formulation containing this compound demonstrated its potential as a nitric oxide donor. Participants showed varied responses in exercise performance metrics, suggesting further exploration could yield beneficial applications in sports medicine and rehabilitation .

Case Study 2: Synthetic Pathway Development

Research highlighted the compound's role in synthetic pathways leading to new pharmaceuticals. By utilizing its unique functional groups, chemists were able to develop novel compounds with potential therapeutic effects, showcasing its importance in drug discovery processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-methyl-3-nitrobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

*Note: Properties for this compound are inferred from analogs.

Key Observations:

- Nitro Group Impact: The 3-nitro group in the target compound likely increases molecular polarity and oxidative stability compared to oxo (e.g., ) or hydroxyl (e.g., ) analogs.

- Amino Group Reactivity: The 2-amino group enables nucleophilic reactions (e.g., acylations, condensations), similar to ethyl 2-amino-3-oxobutanoate HCl , which is used in amino acid synthesis.

Biological Activity

Ethyl 2-amino-3-methyl-3-nitrobutanoate is a compound of significant interest due to its unique chemical structure, which includes both amino and nitro functional groups. This dual functionality contributes to its diverse biological activities, making it a subject of various research studies. This article explores the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented as follows:

The presence of the amino group allows for interactions with biological macromolecules, while the nitro group can undergo reduction to form reactive intermediates that may interact with cellular components.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Reduction of Nitro Group : The nitro group can be enzymatically reduced to form amino or hydroxyl derivatives, which may exhibit different biological properties.

- Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, allowing for modifications that enhance bioactivity.

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

Antimicrobial Properties

This compound has been studied for its antimicrobial potential. Research indicates that compounds with similar structures exhibit notable activity against various bacterial strains. The presence of both amino and nitro groups is believed to enhance this activity by facilitating interactions with bacterial cell membranes and metabolic pathways.

Effects on Exercise Performance

A study investigated the effects of a related compound, 2-nitrooxy ethyl 2-amino 3-methylbutanoate gel, on exercise performance. Results indicated a modest increase in circulating nitrate/nitrite levels but no statistically significant improvement in exercise performance metrics among participants . This suggests that while the compound may influence physiological parameters, its direct impact on performance requires further investigation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Characterization :

-

Biological Interaction Studies :

- Research has demonstrated that this compound effectively binds to proteins and nucleic acids, potentially modulating their activity. These interactions are crucial for understanding its therapeutic potential in drug design.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| Ethyl 2-amino-3-methylbutanoate | Amino | Limited reactivity |

| Ethyl 2-nitro-3-methylbutanoate | Nitro | Reduced bioactivity |

| Mthis compound | Amino + Nitro | Similar activity profile |

This table illustrates that while similar compounds may share structural features, their biological activities can vary significantly based on the presence or absence of specific functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.